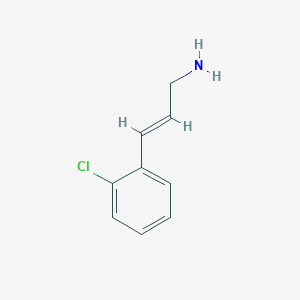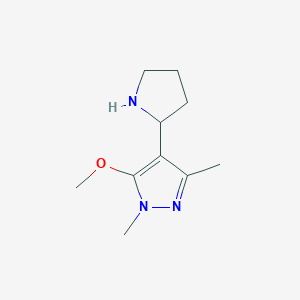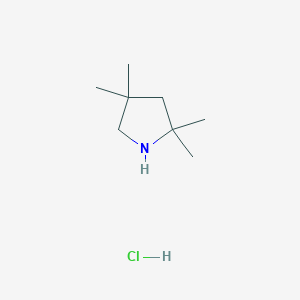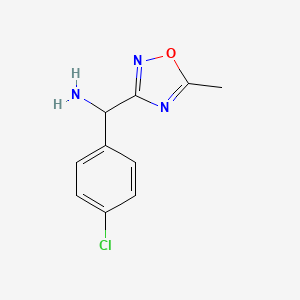
2-Propen-1-amine, 3-(2-chlorophenyl)-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Propen-1-amine, 3-(2-chlorophenyl)-: is an organic compound with the molecular formula C9H10ClN It is a derivative of propenamine, where a 2-chlorophenyl group is attached to the third carbon of the propenamine chain
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 2-Propen-1-amine, 3-(2-chlorophenyl)- can be achieved through several methods. One common approach involves the reaction of 2-chlorobenzaldehyde with allylamine in the presence of a suitable catalyst. The reaction typically proceeds under mild conditions, with the formation of the desired product being facilitated by the presence of a base such as sodium hydroxide.
Industrial Production Methods: In an industrial setting, the production of 2-Propen-1-amine, 3-(2-chlorophenyl)- may involve the use of continuous flow reactors to ensure consistent product quality and yield. The reaction conditions are optimized to maximize the efficiency of the process, with careful control of temperature, pressure, and reactant concentrations.
Analyse Chemischer Reaktionen
Types of Reactions: 2-Propen-1-amine, 3-(2-chlorophenyl)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms, often involving the use of reducing agents such as hydrogen gas or metal hydrides.
Substitution: The compound can participate in substitution reactions, where the chlorine atom or the amine group is replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are frequently used.
Substitution: Halogenation reactions may involve reagents like bromine (Br2) or iodine (I2), while amination reactions may use ammonia (NH3) or primary amines.
Major Products Formed:
Oxidation: Oxidized derivatives such as aldehydes or carboxylic acids.
Reduction: Reduced forms such as primary amines or hydrocarbons.
Substitution: Substituted derivatives with different functional groups replacing the original ones.
Wissenschaftliche Forschungsanwendungen
Chemistry: 2-Propen-1-amine, 3-(2-chlorophenyl)- is used as a building block in organic synthesis, enabling the creation of more complex molecules for research and industrial purposes.
Biology: In biological research, this compound may be used to study the effects of chlorinated amines on cellular processes and enzyme activities.
Industry: In the industrial sector, 2-Propen-1-amine, 3-(2-chlorophenyl)- can be used in the production of specialty chemicals, agrochemicals, and other high-value products.
Wirkmechanismus
The mechanism of action of 2-Propen-1-amine, 3-(2-chlorophenyl)- involves its interaction with molecular targets such as enzymes and receptors. The compound may exert its effects by binding to specific sites on these targets, modulating their activity and influencing various biochemical pathways. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.
Vergleich Mit ähnlichen Verbindungen
2-Propen-1-amine: A simpler derivative without the chlorophenyl group.
3-(2-Bromophenyl)-2-propen-1-amine: A similar compound with a bromine atom instead of chlorine.
3-(2-Methoxyphenyl)-2-propen-1-amine: A derivative with a methoxy group on the phenyl ring.
Uniqueness: 2-Propen-1-amine, 3-(2-chlorophenyl)- is unique due to the presence of the 2-chlorophenyl group, which imparts distinct chemical and physical properties. This structural feature can influence the compound’s reactivity, stability, and interactions with biological targets, making it a valuable compound for various applications.
Eigenschaften
Molekularformel |
C9H10ClN |
|---|---|
Molekulargewicht |
167.63 g/mol |
IUPAC-Name |
(E)-3-(2-chlorophenyl)prop-2-en-1-amine |
InChI |
InChI=1S/C9H10ClN/c10-9-6-2-1-4-8(9)5-3-7-11/h1-6H,7,11H2/b5-3+ |
InChI-Schlüssel |
KELXMHXRPZNKHT-HWKANZROSA-N |
Isomerische SMILES |
C1=CC=C(C(=C1)/C=C/CN)Cl |
Kanonische SMILES |
C1=CC=C(C(=C1)C=CCN)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![4-[5-(4-Methoxyphenyl)-1,3,4-oxadiazol-2-yl]aniline](/img/structure/B12108852.png)

![2-Amino-5-[(1-ethoxy-1-oxo-3-sulfanylpropan-2-yl)amino]-5-oxopentanoic acid](/img/structure/B12108874.png)
![2-Propen-1-amine, 3-[4-(trifluoromethoxy)phenyl]-](/img/structure/B12108875.png)



![Benzoic acid, 2-[[(3-bromophenoxy)acetyl]amino]-](/img/structure/B12108897.png)


![2-[[2-[(dimethylamino)methyl]-1,3-thiazol-4-yl]methylsulfanyl]ethanamine;hydrochloride](/img/structure/B12108910.png)
![[3'-(Hydroxymethyl)-4',4'-dimethyl-10-methylidene-2,11-dioxospiro[3-oxatricyclo[7.2.1.01,6]dodecane-5,2'-cyclohexane]-1'-yl] acetate](/img/structure/B12108925.png)
![N6-[(1,1-Dimethylethoxy)carbonyl]-N2-[(phenylmethoxy)carbonyl]-L-lysine-phenylmethyl Ester](/img/structure/B12108927.png)
